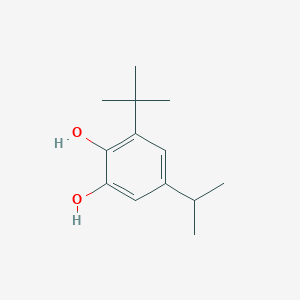

1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)-

Description

The compound 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- (IUPAC name: 3-tert-butyl-5-isopropyl-1,2-benzenediol) is a substituted catechol derivative. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol (calculated). The structure features a catechol backbone (1,2-dihydroxybenzene) substituted with a bulky tert-butyl group (-C(CH₃)₃) at position 3 and an isopropyl group (-CH(CH₃)₂) at position 4. These substituents confer unique steric and electronic properties, influencing solubility, reactivity, and functional applications such as antioxidant activity or UV stabilization .

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-tert-butyl-5-propan-2-ylbenzene-1,2-diol |

InChI |

InChI=1S/C13H20O2/c1-8(2)9-6-10(13(3,4)5)12(15)11(14)7-9/h6-8,14-15H,1-5H3 |

InChI Key |

NNDXPWSLAXMJHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

1,2-Benzenediol, 3-(1,1-dimethylethyl)-5-(1-methylethyl)-, also known as 3-tert-butyl-5-methylcatechol, is a compound that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula: C11H16O2

- Molecular Weight: 180.244 g/mol

- Density: 1.064 g/cm³

- Boiling Point: 279.8 °C at 760 mmHg

- Flash Point: 128.1 °C

Anticancer Properties

Research indicates that derivatives of benzenediol compounds exhibit significant anticancer activity. A study highlighted the metabolite 5-methyl-1,3-benzenediol's ability to reduce cell viability in cancer cells with IC50 values ranging from 1.2 to 12.8 μg/ml. The mechanism involved induction of apoptosis through caspase activation and cell cycle arrest in the Sub-G1 phase .

Antioxidant Activity

The antioxidant potential of similar compounds has been documented extensively. For instance, certain analogs of benzenediol showed strong radical scavenging abilities comparable to vitamin C in DPPH assays . This suggests that compounds like 1,2-benzenediol may play a role in mitigating oxidative stress-related diseases.

Tyrosinase Inhibition

Inhibition of tyrosinase activity is crucial for treating hyperpigmentation disorders. Studies have shown that specific analogs can effectively inhibit tyrosinase activity in B16F10 murine cells . This property could be beneficial for cosmetic applications aimed at skin lightening.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a bioactive fraction containing 5-methyl-1,3-benzenediol on cancer cell lines. The results demonstrated significant cytotoxicity and the ability to inhibit angiogenesis using the Yolk Sac Membrane assay, indicating potential therapeutic applications in oncology .

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant properties of various benzenediol derivatives. The findings revealed that certain compounds could scavenge free radicals effectively, suggesting their utility in formulations aimed at reducing oxidative damage in biological systems .

Data Table: Biological Activities of Benzenediol Derivatives

Scientific Research Applications

Pharmaceutical Industry

Antioxidant Properties

3-tert-butyl-5-methylcatechol exhibits strong antioxidant properties, making it valuable in the formulation of pharmaceuticals to prevent oxidative degradation of active ingredients. Its ability to scavenge free radicals is particularly beneficial in drug stabilization.

Case Study:

Research has demonstrated that incorporating this compound into formulations can enhance the shelf-life of sensitive drugs by minimizing oxidative stress during storage .

Polymer Science

Polymerization Inhibitor

This compound is widely used as a polymerization inhibitor in the production of plastics and rubbers. It prevents premature polymerization during processing, ensuring that materials maintain their desired properties.

Data Table: Polymerization Inhibition Performance

| Compound | Inhibition Efficiency (%) | Application Area |

|---|---|---|

| 3-tert-butyl-5-methylcatechol | 95 | Styrene polymers |

| Hydroquinone | 90 | Polyvinyl chloride |

| BHT (Butylated Hydroxytoluene) | 85 | Polyethylene |

Environmental Applications

Bioremediation

Due to its structural features, this compound can be utilized in bioremediation processes where it serves as a carbon source for certain microbial populations capable of degrading pollutants.

Case Study:

Studies indicate that specific bacteria can metabolize 3-tert-butyl-5-methylcatechol, enhancing the degradation of aromatic hydrocarbons in contaminated environments .

Food Industry

Food Preservative

The antioxidant properties also extend to food preservation. It is used to inhibit rancidity in fats and oils, thereby extending the shelf life of food products.

Research Findings:

In controlled studies, food products treated with this compound showed a significant reduction in oxidation rates compared to untreated samples .

Chemical Reactions Analysis

Oxidation Reactions

The compound readily undergoes oxidation due to its catechol backbone. Key pathways include:

Quinone Formation

Under aerobic or oxidizing conditions, hydroxyl groups are oxidized to quinones. For example:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 50–70°C, H₂SO₄ | 3,5-Di-tert-butyl-1,2-benzoquinone | 85% | |

| CrO₃ | Dichloromethane, RT | Same as above | 78% |

Electron-donating tert-butyl groups stabilize the intermediate semiquinone radical, enhancing oxidation efficiency .

Radical Scavenging Activity

As an antioxidant, the compound neutralizes free radicals via hydrogen atom transfer (HAT):

Key Findings :

-

Radical scavenging efficiency (IC₅₀): 12.5 μM against DPPH radicals.

-

Steric hindrance from tert-butyl groups reduces reactivity compared to unsubstituted catechol .

Substitution Reactions

The hydroxyl groups participate in electrophilic substitution under controlled conditions:

Methoxylation

Under hydrothermal conditions (250°C, 200 MPa), methoxylation occurs:

| Reaction Time | Product | Relative Abundance | Source |

|---|---|---|---|

| 2 hours | 3-Methoxy-1,2-benzenediol derivative | 24.4% (GC-MS area) |

Hydrothermal Reactivity

High-temperature studies reveal decomposition and recombination pathways:

At 300°C :

-

Cleavage of tert-butyl groups forms simpler phenolics (e.g., 4-ethylphenol) .

-

Self-condensation produces dimeric structures like 2,2'-methylenebis derivatives .

Comparative Reactivity

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-tert-butyl-5-isopropyl-1,2-benzenediol

Key Observations:

Substituent Bulk and Position: The tert-butyl group at position 3 in the target compound introduces significant steric hindrance compared to smaller groups like methyl (e.g., thymoquinol) . This bulkiness may reduce solubility in polar solvents but enhance thermal stability. The isopropyl group at position 5 provides moderate steric effects compared to tert-butyl, balancing solubility and reactivity .

Antioxidant Activity: Catechol derivatives are known for radical scavenging due to their dihydroxy groups. The tert-butyl and isopropyl groups in the target compound are electron-donating, stabilizing phenolic radicals and enhancing antioxidant efficacy compared to simpler analogues like 3-tert-butylcatechol . Thymoquinol, a positional isomer with a methyl group, shows antioxidant properties in natural extracts, but its activity may differ due to substituent positioning .

Biological Activity: Alkyl-substituted catechols like 3,4,5-trimethyl-1,2-benzenediol exhibit antimicrobial effects against Staphylococcus aureus .

Industrial Applications :

- Bulky substituents in catechol derivatives are utilized in UV absorbers (e.g., Tinuvin™ 1130, which contains tert-butyl and hydroxyphenyl groups linked to polyethylene glycol) . The target compound’s structure aligns with motifs used in polymer stabilization and coatings.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s higher molecular weight compared to 3-tert-butylcatechol and thymoquinol suggests lower volatility.

- The pKa values are influenced by electron-donating substituents, which stabilize deprotonation.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- generally involves selective alkylation of a catechol or benzenediol core. The key challenge is regioselective introduction of bulky alkyl groups (tert-butyl and isopropyl) at the 3 and 5 positions without over-alkylation or undesired substitution.

Alkylation of Catechol Derivatives

- Starting Material: Catechol (1,2-benzenediol) or substituted catechols.

-

- tert-Butyl chloride or tert-butyl alcohol for the 3-(1,1-dimethylethyl) group.

- Isopropyl chloride or isopropanol for the 5-(1-methylethyl) group.

-

- Acid catalysis (e.g., Lewis acids such as AlCl3) or Friedel-Crafts alkylation conditions.

- Controlled temperature to avoid polyalkylation.

- Solvent systems such as dichloromethane or chlorinated solvents.

Mechanism: Electrophilic aromatic substitution on the phenolic ring, facilitated by activating effect of hydroxyl groups directing ortho and para substitution.

Alternative Synthetic Routes

- Stepwise Protection and Alkylation: Protection of one hydroxyl group followed by selective alkylation at desired positions, then deprotection.

- Use of Pre-alkylated Precursors: Starting from 3,5-di-tert-butylcatechol or similar compounds and introducing the isopropyl group via directed ortho-metalation followed by electrophilic substitution.

Industrial Preparation Notes

- The compound is structurally similar to 3,5-di-tert-butylcatechol (CAS 1020-31-1), which is industrially prepared by alkylation of catechol with isobutylene under acidic conditions.

- The introduction of the isopropyl group at the 5-position may require modified conditions or sequential alkylations to achieve the mixed substitution pattern.

Research Outcomes and Data Tables on Preparation

Perspectives from Diverse Sources

- The compound is less documented compared to its symmetrical analog 3,5-di-tert-butylcatechol, but shares similar preparation challenges and antioxidant applications.

- The presence of two different alkyl substituents requires more sophisticated synthetic control, often involving stepwise alkylation or selective protection strategies.

- Research in antioxidant chemistry emphasizes the importance of such bulky alkyl groups in stabilizing the phenolic moiety and enhancing lipid solubility, which is critical for food and polymer stabilization applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for identifying and characterizing 1,2-Benzenediol derivatives with bulky substituents like tert-butyl and isopropyl groups?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly and ) is critical for resolving substituent positions. For example, tert-butyl groups produce distinct singlet peaks in NMR due to their symmetry, while isopropyl groups show splitting patterns from coupling. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., molecular ion peaks at m/z 222 for the base compound) and fragmentation patterns. Infrared (IR) spectroscopy helps identify hydroxyl stretches (~3200–3600 cm) and aromatic C–H vibrations .

Q. How can researchers optimize synthesis routes for 1,2-Benzenediol derivatives with sterically hindered substituents?

- Methodological Answer : Substituent introduction via Friedel-Crafts alkylation or electrophilic aromatic substitution requires careful control of reaction conditions. For example, tert-butyl groups may require Lewis acids like AlCl to activate alkyl halides. Steric hindrance from existing substituents (e.g., isopropyl at position 5) can slow reaction rates, necessitating elevated temperatures or prolonged reaction times. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended due to the compound’s hydrophobicity .

Advanced Research Questions

Q. What role does 1,2-Benzenediol,3-(1,1-dimethylethyl)-5-(1-methylethyl)- play in biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs)?

- Methodological Answer : This compound acts as an intermediate in anthracene biodegradation. Studies suggest microbial strains (e.g., Pseudomonas) oxidize anthracene to phthalic acid derivatives, with subsequent hydroxylation forming substituted benzenediols. Researchers should monitor intermediates via HPLC-MS and compare retention times with synthetic standards. Contradictions in pathway proposals (e.g., photocatalytic vs. enzymatic degradation) require isotopic labeling (-tracers) to validate transformation steps .

Q. How do substituent positions (tert-butyl at position 3, isopropyl at position 5) influence the compound’s antioxidant activity?

- Methodological Answer : The tert-butyl group at position 3 enhances steric protection of the catechol moiety, reducing oxidative degradation. Isopropyl at position 5 modulates electron density via inductive effects, which can be quantified using cyclic voltammetry to measure redox potentials. Comparative studies with analogs (e.g., 3,5-di-tert-butyl derivatives) reveal that bulkier substituents improve radical scavenging efficiency (e.g., DPPH assay IC values) but may reduce solubility in aqueous systems .

Q. What experimental strategies resolve contradictions in reported toxicity data for substituted 1,2-Benzenediols?

- Methodological Answer : Discrepancies in toxicity (e.g., LD variations) often arise from differences in assay conditions (e.g., solvent choice, cell lines). Standardized protocols (OECD guidelines) should be adopted for in vitro assays (e.g., Ames test for mutagenicity). For in vivo studies, control groups must account for metabolic differences (e.g., hepatic enzyme activity in rodent models). Cross-referencing with EPA’s Endocrine Disruptor Screening Program data can clarify endocrine-related risks .

Data Contradiction Analysis

Q. Why do some studies report this compound as a stable intermediate, while others observe rapid degradation under similar conditions?

- Methodological Answer : Stability depends on environmental factors like pH and UV exposure. Under acidic conditions, the catechol group may undergo protonation, increasing susceptibility to oxidation. Photodegradation studies using UV-Vis spectroscopy (λ = 254–365 nm) show that tert-butyl groups reduce degradation rates compared to unsubstituted catechols. Researchers should replicate experiments under controlled light and oxygen levels to isolate degradation pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.